A Comprehensive Technical Guide to DMTr-4'-F-U-CED-TBDMS Phosphoramidite
A Comprehensive Technical Guide to DMTr-4'-F-U-CED-TBDMS Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) is a specialized chemical reagent crucial for the synthesis of modified ribonucleic acids (RNA). Its unique structure, featuring a fluorine atom at the 4' position of the uridine (B1682114) nucleoside, offers distinct advantages in the fields of RNA therapeutics, structural biology, and diagnostics. The incorporation of 4'-fluoro-uridine into oligonucleotides can enhance their metabolic stability and provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.
DMTr-4'-F-U-CED-TBDMS phosphoramidite is a building block used in the chemical synthesis of RNA.[1] It is composed of several key chemical moieties, each with a specific function in the automated synthesis process:
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DMTr (4,4'-Dimethoxytrityl): A bulky protecting group for the 5'-hydroxyl function of the ribose sugar. It is acid-labile, allowing for its removal at the beginning of each coupling cycle to enable chain elongation.
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4'-F-U (4'-Fluoro-uridine): The core nucleoside modification. The fluorine atom at the 4' position influences the sugar pucker and can enhance the nuclease resistance of the resulting oligonucleotide.
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CED (Cyanoethyl diisopropylamino): The phosphoramidite moiety. This group is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
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TBDMS (tert-butyldimethylsilyl): A protecting group for the 2'-hydroxyl function of the ribose. Its stability under the conditions of oligonucleotide synthesis and its selective removal are critical for the successful synthesis of RNA.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of DMTr-4'-F-U-CED-TBDMS phosphoramidite is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C45H60FN4O9PSi | [2] |
| Molecular Weight | 879.04 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity (as assessed by HPLC and 31P NMR) | Typically >98% | |
| Solubility | Soluble in anhydrous acetonitrile |
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of phosphoramidite reagents. The following are typical chemical shifts observed for DMTr-4'-F-U-CED-TBDMS phosphoramidite.
| Nucleus | Chemical Shift (ppm) |
| 31P NMR | 149.65, 148.19 (diastereomers) |
| 1H NMR | See reference for detailed assignments |
| 13C NMR | See reference for detailed assignments |
| 19F NMR | See reference for detailed assignments |
Experimental Protocols
The successful incorporation of DMTr-4'-F-U-CED-TBDMS phosphoramidite into synthetic oligonucleotides requires carefully optimized protocols for solid-phase synthesis and subsequent deprotection and purification steps.
Oligonucleotide Synthesis
Automated solid-phase synthesis of RNA oligonucleotides using this phosphoramidite generally follows the standard phosphoramidite chemistry cycle.
Materials:
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DMTr-4'-F-U-CED-TBDMS phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)
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Standard DNA and RNA phosphoramidites and solid supports
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Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI))
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Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
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Oxidizing agent (e.g., iodine/water/pyridine)
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Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Anhydrous acetonitrile
Protocol:
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Deblocking: The 5'-DMTr group of the solid support-bound nucleoside is removed by treatment with the deblocking solution.
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Coupling: The DMTr-4'-F-U-CED-TBDMS phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 5-15 minutes.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
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Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester linkage using the oxidizing agent.
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These four steps are repeated for each subsequent nucleotide addition until the desired sequence is assembled.
Note on Coupling Efficiency: The coupling efficiency of phosphoramidites is a critical parameter that determines the overall yield of the full-length oligonucleotide. For modified phosphoramidites like DMTr-4'-F-U-CED-TBDMS, the efficiency is typically very high, often exceeding 98-99% under optimized conditions.[3][4]
Deprotection and Cleavage
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.
Materials:
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Ammonium (B1175870) hydroxide (B78521)/ethanol (B145695) mixture (e.g., 3:1 v/v) or aqueous methylamine (B109427).[5]
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Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3]
Protocol:
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Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium hydroxide and ethanol or aqueous methylamine to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases. This is typically carried out at room temperature or elevated temperatures (e.g., 55 °C) for several hours.
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2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in a solution of TEA·3HF in DMF or DMSO and incubated at room temperature or slightly elevated temperatures (e.g., 65 °C) to remove the 2'-O-TBDMS protecting groups.[3] This step typically requires several hours to overnight incubation.
Purification
The crude, deprotected oligonucleotide is purified to isolate the full-length product from shorter, failed sequences. High-performance liquid chromatography (HPLC) is the most common method for this purification.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase (e.g., C18) or anion-exchange |
| Mobile Phase A | Aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol/triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient of increasing Mobile Phase B concentration |
| Detection | UV absorbance at 260 nm |
| Temperature | Elevated temperatures (e.g., 60 °C) are often used to denature secondary structures |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language)
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: Workflow for the deprotection and purification of 4'-F-RNA oligonucleotides.
Conclusion
DMTr-4'-F-U-CED-TBDMS phosphoramidite is a valuable tool for the synthesis of modified RNA oligonucleotides. Its successful application relies on a solid understanding of its chemical properties and the optimization of synthesis, deprotection, and purification protocols. The incorporation of 4'-fluoro-uridine offers promising avenues for the development of novel RNA-based therapeutics and advanced structural studies. Researchers and drug development professionals can leverage the information provided in this guide to effectively utilize this specialized phosphoramidite in their work.
